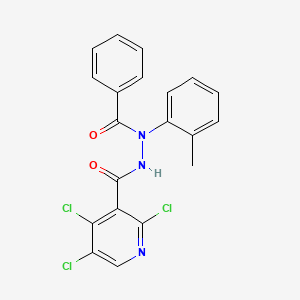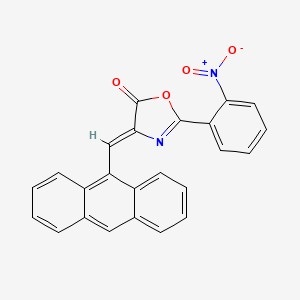
(4Z)-4-(anthracen-9-ylmethylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-1-(9-Anthryl)methylidene]-2-(2-nitrophenyl)-1,3-oxazol-5-one is a complex organic compound that features an anthracene moiety linked to an oxazole ring
Preparation Methods
The synthesis of 4-[(Z)-1-(9-Anthryl)methylidene]-2-(2-nitrophenyl)-1,3-oxazol-5-one typically involves the condensation of 9-anthraldehyde with 2-nitrobenzoyl chloride in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the anthracene moiety, using reagents such as bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(Z)-1-(9-Anthryl)methylidene]-2-(2-nitrophenyl)-1,3-oxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in photochemical studies.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a marker in various assays.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism by which 4-[(Z)-1-(9-Anthryl)methylidene]-2-(2-nitrophenyl)-1,3-oxazol-5-one exerts its effects involves its ability to interact with biological macromolecules such as DNA and proteins. The anthracene moiety can intercalate between DNA bases, disrupting the normal function of the DNA and potentially leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) under certain conditions, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Similar compounds include other anthracene derivatives and oxazole-containing molecules. For example:
9-Anthraldehyde: A simpler anthracene derivative used in various synthetic applications.
2-Nitrobenzaldehyde: Another nitroaromatic compound with different reactivity and applications.
Oxazole derivatives: A broad class of compounds with diverse biological activities. 4-[(Z)-1-(9-Anthryl)methylidene]-2-(2-nitrophenyl)-1,3-oxazol-5-one is unique due to the combination of the anthracene and oxazole moieties, which confer distinct electronic and photophysical properties.
Properties
Molecular Formula |
C24H14N2O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(4Z)-4-(anthracen-9-ylmethylidene)-2-(2-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H14N2O4/c27-24-21(25-23(30-24)19-11-5-6-12-22(19)26(28)29)14-20-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)20/h1-14H/b21-14- |
InChI Key |
AYFABOQSQRDIKQ-STZFKDTASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C\4/C(=O)OC(=N4)C5=CC=CC=C5[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C4C(=O)OC(=N4)C5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)imino]methyl]-2-methoxyphenyl acetate](/img/structure/B11098468.png)
![2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11098476.png)
![2-{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11098482.png)

![N-(2-{2-[(Z)-1-(3-Bromo-2-hydroxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B11098511.png)
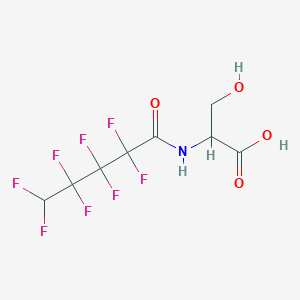
![2,5-dimethoxy-N-{2-[(2-nitrophenyl)sulfanyl]phenyl}-4-(phenylcarbonyl)benzamide](/img/structure/B11098519.png)
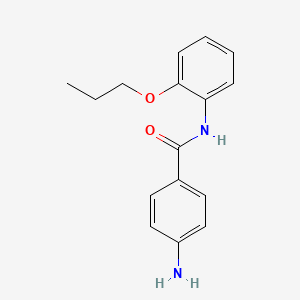
![4-Methyl-N-{2,4,6-trimethyl-3-[(4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B11098530.png)
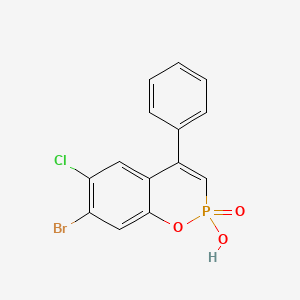
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-C]pyrazol-4-YL)-2,6-dimethoxyphenyl 4-morpholinecarboxylate](/img/structure/B11098539.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B11098540.png)
![2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(3-hydroxypropyl)acetamide](/img/structure/B11098560.png)
